(3-Methoxyphenyl)(piperazin-1-yl)methanone - 100939-89-7

(3-Methoxyphenyl)(piperazin-1-yl)methanone

Catalog Number: EVT-379941
CAS Number: 100939-89-7
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(3-Methoxyphenyl)(piperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16N2O2 . It is also known as 1-(3-methoxybenzoyl)piperazine . The compound is typically a yellow to brown sticky oil or semi-solid substance .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .

Molecular Structure Analysis

The molecular weight of “(3-Methoxyphenyl)(piperazin-1-yl)methanone” is 220.27 . The InChI code is 1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 .

Physical And Chemical Properties Analysis

“(3-Methoxyphenyl)(piperazin-1-yl)methanone” is a yellow to brown sticky oil or semi-solid substance . It has a molecular weight of 220.27 . The compound should be stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its derivatives is typically achieved through a straightforward condensation reaction. This involves reacting 3-Methoxybenzoyl chloride with the desired substituted piperazine in the presence of a base and a suitable solvent. [, , , , , , , ]

Molecular Structure Analysis
  • N-alkylation/acylation of the piperazine: This introduces additional substituents to the piperazine nitrogen, potentially altering its basicity and hydrogen bonding capabilities. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Electrophilic aromatic substitution on the benzoyl ring: This allows for the introduction of halogens or other functional groups to the benzoyl moiety, influencing its electronic properties and potential interactions with biological targets. [, ]
  • Modifications to the linker: Changing the length or incorporating additional atoms or functional groups into the linker can affect the flexibility and overall shape of the molecule, potentially altering its binding affinity and selectivity. [, , , , , , ]
Mechanism of Action
  • Receptor binding: These compounds can act as agonists, antagonists, or inverse agonists at various neurotransmitter receptors, such as dopamine D2/D3 receptors [, , , , , , ], serotonin 5-HT1A receptors [, , , , , ], and cannabinoid CB1 receptors []. The specific binding mode and subsequent downstream signaling events depend on the compound's structure and the targeted receptor.
  • Enzyme inhibition: Some derivatives exhibit inhibitory activity against enzymes, such as monoacylglycerol lipase (MAGL) [, ] and tyrosinase []. This inhibition typically occurs through competitive binding at the enzyme's active site, preventing substrate binding and subsequent catalysis.
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of aromatic rings and alkyl chains typically contributes to a degree of lipophilicity, which can influence their membrane permeability and distribution within biological systems. [, , , , , ]
  • Hydrogen bonding: The piperazine nitrogen and carbonyl oxygen can participate in hydrogen bonding interactions, influencing their solubility and binding affinity to biological targets. [, , ]
  • Basicity: The piperazine nitrogen imparts basic character to the molecule, allowing for salt formation with various acids, which can improve their aqueous solubility and formulation properties. [, , , ]
Applications
  • Neurological Disorders: Compounds targeting dopamine D2/D3 receptors and serotonin 5-HT1A receptors show promise in preclinical models of schizophrenia, addiction, depression, and anxiety. [, , , , , , , ]
  • Pain Management: MAGL inhibitors and CB1 receptor modulators have analgesic potential in models of inflammatory and neuropathic pain. [, , ]
  • Metabolic Disorders: DPP-IV inhibitors, although structurally different but sharing the piperazine moiety, have shown efficacy in managing type 2 diabetes by modulating glucose metabolism. [, ]
  • Dermatological Conditions: Tyrosinase inhibitors demonstrate potential as antimelanogenic agents for treating hyperpigmentation disorders. []
  • Antimicrobial Agents: Some derivatives exhibit moderate to good activity against bacterial and fungal strains, prompting further exploration for potential antimicrobial development. [, ]

(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

    Compound Description: This cinnamide derivative exhibits anti-ischemic activity. It demonstrated efficacy against glutamate-induced neurotoxicity in PC12 cells and prolonged survival time in mice experiencing acute cerebral ischemia [].

    Relevance: This compound shares the core (3-methoxyphenyl)(piperazin-1-yl)methanone structure with the addition of a cinnamyl group at the carbonyl and a bis(4-methoxyphenyl)methyl substituent on the piperazine nitrogen. These modifications likely contribute to its observed biological activity [].

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

    Compound Description: This compound displays high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM [].

    Relevance: This compound is structurally related to (3-Methoxyphenyl)(piperazin-1-yl)methanone through its shared 2-methoxyphenylpiperazine moiety. The key difference lies in the replacement of the methanone linker with a propyl chain connected to a tricyclo[3.3.1.13,7]decane ring system [].

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

    Compound Description: This compound is a selective ligand for the 5-HT1A receptor with a binding constant of 21.3 nM [].

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This novel compound was synthesized via a three-step protocol and its structure confirmed through HRMS, IR, 1H and 13C NMR experiments [].

4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM)

    Compound Description: This novel organic compound exhibits effective corrosion inhibition on mild steel in 1N HCl across different temperatures [].

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

    Compound Description: This series of compounds was designed, synthesized, and evaluated for their in vitro cytotoxic activity against various cancer cell lines. Compound 10ec exhibited the highest cytotoxicity, particularly against the BT-474 cancer cell line, and demonstrated tubulin polymerization inhibition [].

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

    Compound Description: JNJ-42226314 is a reversible, highly selective, and potent monoacylglycerol lipase (MAGL) inhibitor. It exhibits antinociceptive efficacy in rodent models of inflammatory and neuropathic pain [].

    Relevance: While sharing the piperazin-1-yl)methanone core with (3-Methoxyphenyl)(piperazin-1-yl)methanone), this compound features a significantly different structure. It incorporates a complex [1-(4-fluorophenyl)indol-5-yl] moiety, a thiazole-2-carbonyl substituent on the piperazine nitrogen, and an azetidine ring connecting to the methanone bridge [].

N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

    Compound Description: This series of compounds targets the dopamine D3 receptor, a potential therapeutic target for neurological and psychiatric disorders. Variations in the spacer and aryl moiety led to derivatives with improved affinity and selectivity for the D3 receptor [, ].

N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides

    Compound Description: These compounds represent highly potent and selective D3 receptor antagonists, exhibiting high affinity for D3 receptors (Ki = 1 nM) and significant selectivity over D2 receptors (>400-fold) [].

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

[3H]4‐(Dimethylamino)‐N‐[4‐(4‐(2‐methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide ([3H]WC‐10)

    Compound Description: This radiolabeled compound exhibits high affinity and selectivity for dopamine D3 receptors. It was used in in vitro and in vivo studies to characterize D3 receptor binding and density [, ].

    Relevance: This compound is structurally similar to (3-Methoxyphenyl)(piperazin-1-yl)methanone due to its 2-methoxyphenylpiperazine moiety. The main difference lies in the presence of a butyl linker connected to a 4-(dimethylamino)benzamide group instead of the methanone linker [, ].

N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

    Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative that shows anti-atopic dermatitis activity by suppressing the sphingosylphosphorylcholine receptor. Studies revealed its metabolic pathway and metabolites in human liver microsomes, highlighting a CYP3A4-mediated C-demethylation process [, ].

4-benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

    Compound Description: This compound is a promising antimalarial agent, and quality control methods for its further study have been developed [].

(R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337)

    Compound Description: ML337 is a selective and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) with good CNS penetration. It showed submicromolar potency and favorable brain-to-plasma ratios in preclinical studies [].

    Relevance: Although not directly containing a piperazine ring, ML337 exhibits structural similarities to (3-Methoxyphenyl)(piperazin-1-yl)methanone by featuring a methoxyphenyl group connected to a methanone linker. The key difference lies in the presence of a 3-hydroxypiperidine ring instead of the piperazine and an ethynyl linker connecting the methoxyphenyl group to a fluorinated phenyl ring [].

[4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (26)

    Compound Description: This compound is a potent competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin synthesis. It showed significant antimelanogenic effects in B16F10 cells without cytotoxicity [].

    Relevance: While sharing the piperazin-1-yl)methanone core with (3-Methoxyphenyl)(piperazin-1-yl)methanone), this compound features distinct substituents. It incorporates a 4-fluorobenzyl group on the piperazine nitrogen and a 3-chloro-2-nitrophenyl ring attached to the methanone bridge [].

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their in vitro antibacterial activity, demonstrating moderate to good efficacy against various bacterial strains [].

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

    Compound Description: AZD1979 is a potent and selective melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It exhibits favorable physicochemical properties, including suitable lipophilicity for CNS penetration and good permeability [].

    Relevance: Although not directly containing a piperazine ring, AZD1979 shares a structural similarity with (3-Methoxyphenyl)(piperazin-1-yl)methanone by featuring a methoxyphenyl group connected to a methanone linker. The key difference lies in the presence of a complex (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl) group attached to the methanone bridge and a 1,3,4-oxadiazole ring system linked to the methoxyphenyl group [].

(4-tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-n-carboxamide derivatives

    Compound Description: This class of compounds acts as CCR2b receptor antagonists, potentially treating inflammatory disorders and neuropathic pain [].

    Relevance: Although structurally distinct from (3-Methoxyphenyl)(piperazin-1-yl)methanone), these compounds share a common feature by incorporating a piperazin-1-yl)methanone moiety. The key differences lie in the presence of a 4-tert-butylpiperazin-2-yl group attached to the carbonyl and an n-carboxamide substituent on the piperazine nitrogen [].

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 is a new cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine class. It exhibits anorectic antiobesity potential but with fewer psychiatric side effects compared to first-generation CB1 inverse agonists [].

Properties

CAS Number

100939-89-7

Product Name

(3-Methoxyphenyl)(piperazin-1-yl)methanone

IUPAC Name

(3-methoxyphenyl)-piperazin-1-ylmethanone

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3

InChI Key

IPZDOXRVWBCKCE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCNCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.